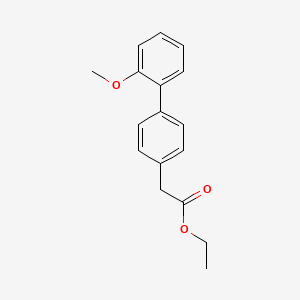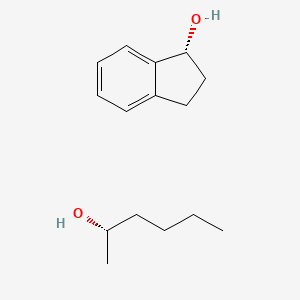
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is a chiral molecule with two stereocenters It is composed of two distinct parts: the indanol moiety and the hexanol moiety The indanol part is a bicyclic structure, while the hexanol part is a simple aliphatic alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of the corresponding ketone in the presence of a chiral catalyst. For example, the hydrogenation of 2,3-dihydro-1H-inden-1-one with a chiral rhodium catalyst can yield (1R)-2,3-dihydro-1H-inden-1-ol. Similarly, (2S)-hexan-2-ol can be synthesized by the reduction of 2-hexanone using a chiral borane reagent.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale hydrogenation reactors and chiral catalysts. The process is optimized to achieve high yields and enantiomeric purity. The starting materials are readily available and the reaction conditions are carefully controlled to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone or aldehyde forms can be reduced back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: 2,3-dihydro-1H-inden-1-one; 2-hexanone
Reduction: (1R)-2,3-dihydro-1H-inden-1-ol; (2S)-hexan-2-ol
Substitution: 1-chloro-2,3-dihydro-1H-indene; 2-chlorohexane
科学的研究の応用
Chemistry
In chemistry, (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of chirality on biological activity. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it suitable for the synthesis of enantiomerically pure drugs and other high-value products.
作用機序
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The indanol moiety may interact with hydrophobic pockets in proteins, while the hexanol moiety can modulate the compound’s overall polarity and solubility.
類似化合物との比較
Similar Compounds
- (1R)-2,3-dihydro-1H-inden-1-ol
- (2S)-hexan-2-ol
- (1R,2S)-2-phenylcyclopropanaminium
Uniqueness
What sets (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol apart from similar compounds is its dual stereocenters and the combination of a bicyclic and aliphatic structure
特性
CAS番号 |
494867-40-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol |
InChI |
InChI=1S/C9H10O.C6H14O/c10-9-6-5-7-3-1-2-4-8(7)9;1-3-4-5-6(2)7/h1-4,9-10H,5-6H2;6-7H,3-5H2,1-2H3/t9-;6-/m10/s1 |
InChIキー |
RUPQIBKMWWZCAX-QVVMDPQOSA-N |
異性体SMILES |
CCCC[C@H](C)O.C1CC2=CC=CC=C2[C@@H]1O |
正規SMILES |
CCCCC(C)O.C1CC2=CC=CC=C2C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
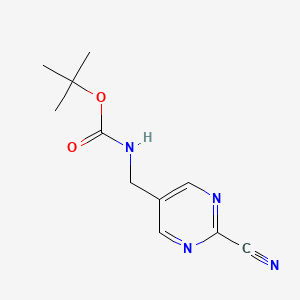
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
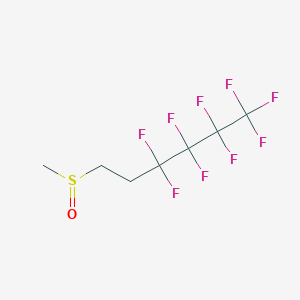
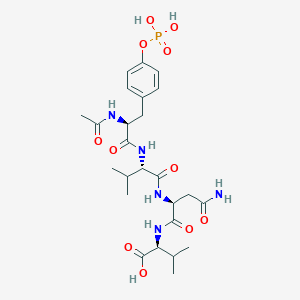
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
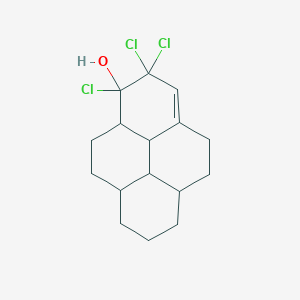
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
